molecular formula C19H23N3O3 B252141 6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide

6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide

Cat. No. B252141
M. Wt: 341.4 g/mol
InChI Key: CMQQGJAUOYQUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTAPA is a nicotinamide derivative that has been synthesized through a multi-step process involving the reaction of several chemical reagents.

Mechanism of Action

The mechanism of action of MTAPA is not fully understood, but several studies have provided insights into its potential mode of action. MTAPA has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases and nicotinamide phosphoribosyltransferase. Additionally, MTAPA has been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, MTAPA has been shown to modulate several signaling pathways involved in neurodegenerative disorders, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MTAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. MTAPA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by increasing glucose uptake and reducing insulin resistance. Furthermore, MTAPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

MTAPA has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. Additionally, MTAPA has been shown to have low toxicity, making it a safe therapeutic agent for animal and human studies. However, there are some limitations to using MTAPA in lab experiments, including its high cost and limited availability, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on MTAPA, including exploring its potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTAPA and to identify potential targets for therapeutic intervention. Furthermore, the development of novel synthesis methods for MTAPA may increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of MTAPA involves several steps, including the reaction of 6-methyl-nicotinamide with acetic anhydride, followed by the reaction of the resulting product with 3-aminopropyltriethoxysilane. The final step involves the reaction of the intermediate product with 2-m-tolyloxyacetic acid chloride to yield MTAPA. The synthesis of MTAPA has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.

Scientific Research Applications

MTAPA has been extensively studied in the scientific community due to its potential as a therapeutic agent. Several studies have demonstrated the efficacy of MTAPA in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. MTAPA has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MTAPA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, MTAPA has been shown to have neuroprotective effects, potentially making it a promising therapeutic agent for neurodegenerative disorders.

properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

6-methyl-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H23N3O3/c1-14-5-3-6-17(11-14)25-13-18(23)20-9-4-10-21-19(24)16-8-7-15(2)22-12-16/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

CMQQGJAUOYQUHN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C

solubility

51.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.